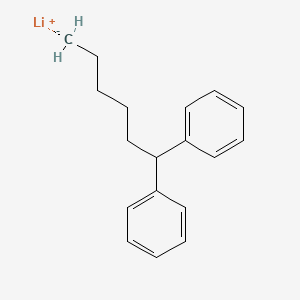

Diphenylhexyllithium

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

95719-43-0 |

|---|---|

Formule moléculaire |

C18H21Li |

Poids moléculaire |

244.3 g/mol |

Nom IUPAC |

lithium;1-phenylhexylbenzene |

InChI |

InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14,18H,1-3,6,15H2;/q-1;+1 |

Clé InChI |

DSZMPZRQIDKROL-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[CH2-]CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Mechanistic Investigations of Diphenylhexyllithium Initiated Processes

Fundamental Mechanisms of Anionic Polymerization Initiation

Anionic polymerization is a chain-reaction process where the active centers for propagation are anions. The initiation step involves the addition of a nucleophilic initiator to a monomer, creating a carbanionic active species that can subsequently propagate by adding more monomer units. A general mechanism for a living anionic polymerization encompasses only initiation and propagation, with termination occurring only upon the deliberate addition of a quenching agent like a Brønsted acid. For the polymerization to be well-controlled, the rate of initiation must be fast or comparable to the rate of propagation, ensuring that all polymer chains grow simultaneously. The choice of initiator is critical; it must be reactive enough to initiate the polymerization efficiently but not so reactive as to cause undesirable side reactions with the monomer, especially for monomers containing polar functional groups.

1,1-Diphenylhexyllithium (DPHLi) is a widely used organolithium initiator, particularly for the anionic polymerization of monomers with polar substituents, such as (meth)acrylates. It is synthesized through the facile and quantitative addition of n-butyllithium to 1,1-diphenylethylene (B42955) (DPE), a non-polymerizable monomer.

The utility of DPHLi stems from its chemical nature. As a bulky and delocalized carbanion, its reactivity is moderated compared to more aggressive initiators like n-butyllithium. This reduced reactivity is highly advantageous when polymerizing (meth)acrylates, as it minimizes side reactions, such as the nucleophilic attack of the initiator on the monomer's ester carbonyl group. Such side reactions can lead to kinetic complications and a loss of control over the polymerization. The use of sterically hindered and delocalized initiators like DPHLi is therefore strongly recommended to achieve a "living" polymerization process for these types of monomers. For instance, DPHLi is effective for initiating the living anionic polymerization of methyl methacrylate (B99206) (MMA) and tert-butyl methacrylate (tBuMA) in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C.

Dynamics of Carbanionic Propagating Species

Following a successful initiation with diphenylhexyllithium, the propagating species is a carbanion with a lithium counter-ion. In the case of methacrylate polymerization, this active center takes the form of a lithium ester enolate. The dynamics and reactivity of these propagating species are complex and are not uniform throughout the reaction medium. They are heavily influenced by phenomena such as aggregation and solvation, which dictate the structure of the active chain end and its ability to add monomer units.

Organolithium compounds, including the propagating carbanionic chain ends, have a strong tendency to self-associate into aggregates in solution, a phenomenon that occurs even in polar solvents like THF. These aggregates, which can be dimers, tetramers, or higher-order structures, are formed through intermolecular interactions between the polymer-lithium species.

The structure and reactivity of the carbanionic propagating species are profoundly influenced by its interaction with the solvent. The lithium carbanion exists as an ion pair, and its behavior is dictated by the degree of solvation of the lithium counter-ion. In polar solvents like THF, two primary types of ion pairs are in equilibrium:

Contact Ion Pairs (CIPs): The carbanion and the lithium cation are in direct contact.

Solvent-Separated Ion Pairs (SSIPs): One or more solvent molecules are inserted between the carbanion and the lithium cation, forming a solvation shell around the cation.

Aggregation Phenomena of Lithium Carbanions

Kinetic Aspects of Anionic Polymerization with this compound

The addition of certain lithium salts, such as lithium perchlorate (B79767) (LiClO₄) or lithium chloride (LiCl), to the polymerization medium can have a profound impact on the polymerization kinetics and control. Research has shown that in the DPHLi-initiated polymerization of methyl methacrylate, the addition of lithium perchlorate acts to retard the rate of polymerization.

This rate retardation can be attributed to two main effects:

Interaction with Ion Pairs: The perchlorate anion (ClO₄⁻) can interact with the growing ester-enolate ion pairs. This interaction can modify the structure of the active center, potentially forming a more complex and less reactive species, which contributes to the observed rate decrease.

While retarding the rate, the presence of such additives can be beneficial, leading to polymers with narrower molecular weight distributions and higher initiator efficiencies, indicating a more controlled, "living" polymerization process.

The following table summarizes the effect of an additive on the characteristics of anionic polymerization, as described in the literature.

| Initiator System | Monomer | Additive | Observed Effect on Polymerization | Resulting Polymer Characteristics | Reference |

| This compound | Methyl Methacrylate | Lithium Perchlorate | Rate of polymerization is retarded. | Narrow molecular weight distribution, high initiator efficiency. | |

| This compound | tert-Butyl Methacrylate | Lithium Chloride | Formation of complexed end groups. | Improved polydispersity. |

Temperature and Solvent Effects on Polymerization Kinetics

The kinetics of anionic polymerizations initiated by this compound are profoundly influenced by the reaction temperature and the nature of the solvent system. These factors dictate the state of the propagating chain ends, the rate of polymerization, and the extent of side reactions. The interplay between temperature and solvent polarity governs the equilibrium between different types of ion pairs (contact ion pairs, solvent-separated ion pairs) and free ions, each exhibiting different reactivity.

Temperature Effects

Temperature plays a critical role in the kinetics of polymerization. In general, increasing the temperature increases the rate of polymerization, a phenomenon that can be described by the Arrhenius equation. However, in anionic polymerization, the effects of temperature are more complex due to its influence on the equilibrium between aggregated and non-aggregated species, as well as between contact and solvent-separated ion pairs. Low temperatures, particularly in polar solvents, favor the formation of the more reactive solvent-separated ion pairs.

Conversely, for the polymerization of styrene (B11656) in nonpolar solvents, elevated temperatures can increase the importance of chain transfer to the solvent, particularly with solvents like toluene (B28343). The stability of the propagating chain end and the potential for side reactions are thus a function of the thermal conditions of the reaction.

Solvent Effects

The choice of solvent is a determining factor in controlling the mechanism and rate of anionic polymerization. A solvent's polarity, its ability to solvate the counter-ion (Li⁺), and its own potential for chain transfer are all critical parameters.

In polar aprotic solvents , such as tetrahydrofuran (THF), the polymerization rate is significantly faster than in nonpolar media. This is attributed to the solvent's ability to solvate the lithium cation, which shifts the equilibrium from dormant aggregates and less reactive contact ion pairs towards the much more reactive solvent-separated ion pairs and free anions. The use of THF as a solvent for the polymerization of MMA with 1,1-diphenylhexyllithium as the initiator has been well-documented, demonstrating the efficiency of this system.

In nonpolar hydrocarbon solvents like benzene (B151609) or cyclohexane (B81311), alkyllithium initiators and propagating species tend to exist as aggregates. This aggregation reduces the concentration of active species and thus slows down the polymerization rate. this compound, for instance, is known to be a slow initiator for the polymerization of styrene in hydrocarbon solvents. The addition of small amounts of a polar solvent (a Lewis base) to a nonpolar medium can dramatically increase the polymerization rate by breaking up these aggregates and solvating the cation.

The following tables summarize the influence of temperature and solvent on polymerization kinetics based on reported research findings.

Table 1: Effect of Temperature on MMA Polymerization Initiated by 1,1-Diphenylhexyllithium in THF

| Temperature Range | Observation | Kinetic Relationship |

| -30°C to 0°C | The propagation rate constant (k_p) increases with temperature. | A linear relationship exists between ln(k_p) and 1/T. |

Table 2: General Effects of Solvent Type on this compound-Initiated Polymerization

| Solvent Type | Propagating Species | Polymerization Rate | Monomer Examples |

| Polar (e.g., THF) | Predominantly solvent-separated ion pairs and free ions. | Fast. | Methyl methacrylate. |

| Nonpolar (e.g., Benzene, Cyclohexane) | Predominantly aggregated species and contact ion pairs. | Slow. | Styrene. |

Applications of Diphenylhexyllithium in Precision Polymer Synthesis

Controlled Anionic Polymerization of (Meth)acrylate Monomers

DPHLi is a preferred initiator for the anionic polymerization of (meth)acrylate monomers due to its reduced propensity to react with the ester carbonyl groups of these monomers. This controlled polymerization is often conducted in a highly solvating solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure the stability of the propagating carbanion. The use of DPHLi, sometimes in conjunction with additives like lithium chloride (LiCl), facilitates a "living" polymerization process, which is essential for creating polymers with predictable structures and functionalities.

The anionic polymerization of methyl methacrylate (B99206) (MMA) using DPHLi allows for the synthesis of poly(methyl methacrylate) (PMMA) with precisely controlled molecular weights and narrow molecular weight distributions. Research has demonstrated that this process, typically carried out in THF at low temperatures such as -78°C, can yield well-defined PMMA. The use of a mixed initiator system of triisobutylaluminum (B85569) and DPHLi has even enabled the anionic polymerization of MMA at room temperature.

Flow microreactor systems have also been employed for the living anionic polymerization of alkyl methacrylates, including MMA, initiated by DPHLi. These systems offer precise control over reaction temperature and rapid mixing, leading to the successful synthesis of PMMA with a controlled molecular weight distribution at more accessible temperatures.

Table 1: Anionic Polymerization of Methyl Methacrylate (MMA) Initiated by Diphenylhexyllithium (DPHLi)

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| MMA | DPHLi | THF | -78 | Poly(methyl methacrylate) | - | |

| MMA | DPHLi/triisobutylaluminum | - | Room Temp | Poly(methyl methacrylate) | - |

DPHLi has proven effective in initiating the anionic polymerization of various fluorine-containing methacrylates. This is significant as the resulting fluoropolymers possess unique and valuable physical properties. Living anionic polymerization of perfluoroalkyl methacrylates initiated by DPHLi can be conducted in integrated flow microreactor systems without the need for additives like lithium chloride, which are often required to control the unstable growing ends of these polymers. This method allows for a high degree of control over the polydispersity index (PDI).

For instance, the polymerization of 2-(nonafluorobutyl)ethyl methacrylate and 2-(tridecafluorohexyl)ethyl methacrylate has been successfully controlled at 0°C, while the polymerization of 2,2,2-trifluoroethyl methacrylate is controlled at -40°C. The use of delocalized anionic initiators like DPHLi is crucial for achieving high conversions in the polymerization of fluoroalkyl methacrylates.

Table 2: Anionic Polymerization of Fluorine-Containing Methacrylates Initiated by DPHLi

| Monomer | Initiator | Solvent/System | Temperature (°C) | Resulting Polymer | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| 2-(nonafluorobutyl)ethyl methacrylate | DPHLi | Flow Microreactor | 0 | Poly(2-(nonafluorobutyl)ethyl methacrylate) | Narrow | |

| 2-(tridecafluorohexyl)ethyl methacrylate | DPHLi | Flow Microreactor | 0 | Poly(2-(tridecafluorohexyl)ethyl methacrylate) | Narrow |

The living anionic polymerization of tert-butyl acrylate (B77674) (tBuA) initiated by DPHLi has been successfully conducted in flow microreactor systems in the presence of lithium chloride. This approach provides a high degree of control over the molecular weight distribution even at relatively mild temperatures like -20°C. The resulting poly(tert-butyl acrylate) can serve as a precursor for poly(acrylic acid), a hydrophilic polymer segment, through subsequent hydrolysis.

The polymerization of tert-butyl methacrylate (tBuMA), a related monomer, with DPHLi in THF at 195 K has yielded polymers with high molecular weights (up to 1.8 x 10^5) and very narrow molecular weight distributions (Mw/Mn = 1.07). The living nature of this polymerization is critical for the subsequent synthesis of well-defined block copolymers.

DPHLi has been instrumental in the anionic polymerization of functionalized monomers, such as 4-methacryloyloxy-TEMPO (TMA), which contains a nitroxide radical. Direct polymerization of such monomers can be challenging due to potential side reactions between the initiator and the functional group. To overcome this, a methyl methacrylate-capped DPHLi (DPHLi/MMA) initiator is used. This capping moderates the nucleophilicity of the initiator, suppressing the side reaction with the TEMPO radical.

This method yields a radical polymer with a well-controlled molecular weight, a narrow polydispersity index (PDI < 1.10), and a high yield (>95%). The resulting poly(4-methacryloyloxy-TEMPO) (PTMA) is an electroactive material with potential applications in organic-based secondary batteries.

A norbornene-substituted DPHLi has also been synthesized to create a norbornene-terminated PTMA macromonomer. This macromonomer can then undergo ring-opening metathesis polymerization (ROMP) to produce bottlebrush polymers with densely packed TEMPO groups.

Anionic Polymerization of Tert-Butyl Acrylate

Synthesis of Well-Defined Block Copolymers

The "living" nature of anionic polymerization initiated by DPHLi makes it an excellent method for the synthesis of well-defined block copolymers. By sequentially adding different monomers to the living polymer chains, block copolymers with precise segment lengths and narrow molecular weight distributions can be achieved.

Advanced synthetic strategies have been developed to create complex multiblock polymer architectures using DPHLi-initiated polymerization as a foundational step. One such methodology involves an iterative approach where an α-chain-end-functionalized living AB diblock copolymer anion, synthesized via anionic polymerization, is used as a key building block. This allows for the synthesis of well-defined (AB)n multiblock copolymers, for example, composed of polystyrene and poly(methyl methacrylate) segments.

Flow microreactor systems have also proven effective for the synthesis of block copolymers. For instance, the sequential polymerization of 2-(nonafluorobutyl)ethyl methacrylate with other alkyl methacrylates or tert-butyl acrylate in an integrated flow microreactor system, initiated by DPHLi, leads to the formation of fluorine-containing block copolymers with narrow PDIs. This technique has also been used to synthesize triblock copolymers.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DPHLi |

| Lithium chloride | LiCl |

| Methyl methacrylate | MMA |

| Poly(methyl methacrylate) | PMMA |

| Tetrahydrofuran | THF |

| Triisobutylaluminum | - |

| 2-(nonafluorobutyl)ethyl methacrylate | - |

| 2-(tridecafluorohexyl)ethyl methacrylate | - |

| 2,2,2-trifluoroethyl methacrylate | - |

| Tert-butyl acrylate | tBuA |

| Poly(tert-butyl acrylate) | PtBuA |

| Poly(acrylic acid) | PAA |

| Tert-butyl methacrylate | tBuMA |

| 4-Methacryloyloxy-TEMPO | TMA |

| Poly(4-methacryloyloxy-TEMPO) | PTMA |

Integration of Living Anionic Polymerization with Linking Methodologies

The "living" nature of anionic polymerization initiated by compounds such as 1,1-diphenylhexyllithium (DPHLi) is a cornerstone of advanced polymer synthesis. This characteristic implies that the propagating chain ends remain active after the initial monomer is fully consumed. This sustained activity allows for the sequential addition of different monomers to create block copolymers. However, the synthesis of more complex architectures, particularly those involving monomers with incompatible reactivity or the creation of multiblock polymers with more than two or three distinct blocks, often requires more sophisticated "linking methodologies." These strategies leverage the active carbanion of the living polymer, generated by DPHLi, to react with specially designed linking agents or functionalized polymers.

Two notable linking methodologies have been developed to construct novel multiblock polymers that are inaccessible through simple sequential monomer addition.

The first methodology involves a heterofunctional linking agent, such as 2-(4-chloromethylphenyl)ethyldimethylchlorosilane, for synthesizing multiblock polymers containing poly(dimethylsiloxane) (PDMS) blocks. The process is based on the selective reaction between the living chain-end silanolate anion of PDMS and the silyl (B83357) chloride group of the linking agent. The resulting polymer, now functionalized with a benzyl (B1604629) chloride end-group, can then react with a living anionic polymer (e.g., polystyrene or poly(tert-butyl methacrylate) initiated by DPHLi) to form the final multiblock copolymer. This approach has been successfully used to create a variety of well-defined block polymers, including a complex pentablock quintopolymer.

A second methodology utilizes an α-phenylacrylate (PA) reaction site for the synthesis of multiblock polymers composed entirely of vinyl polymer blocks. In this approach, a polymer or block copolymer with an α-chain-end-PA function is first prepared via living anionic polymerization. This functionalized polymer is then reacted with a suitable living anionic polymer or block copolymer, initiated by a compound like DPHLi, to link the two chains. This method is highly versatile, enabling the synthesis of a wide array of architectures such as ACB, BAC, (AB)n, and ABCA multiblock polymers, where A, B, and C can be polystyrene, poly(2-vinylpyridine), and poly(methyl methacrylate) segments, respectively. A significant advantage of this technique is the ability to create triblock copolymers with molecular asymmetry in the side blocks, which is not possible with sequential polymerization using a difunctional initiator.

The integration of these linking reactions with living polymers initiated by DPHLi provides precise control over the final polymer architecture, yielding well-defined materials with controlled block segments.

Table 1: Examples of Multiblock Copolymers Synthesized via Linking Methodologies

| Living Polymer Anion | Linking Agent / Functionalized Polymer | Resulting Block Copolymer Architecture | Reference |

| Living Poly(tert-butyl methacrylate) | ω-chain-end-Benzyl chloride-functionalized PDMS | PDMS-b-PtBMA | |

| Living Polystyrene | α-chain-end-PA-functionalized Poly(methyl methacrylate) | PMMA-b-PS | |

| Living Poly(methyl methacrylate) | α-chain-end-PA-functionalized Polystyrene | PS-b-PMMA | |

| Living Poly(2-vinylpyridine) | α-chain-end-PA-functionalized Polystyrene | PS-b-P2VP | |

| Living Diblock Copolymer (PS-b-P2VP) | α-chain-end-PA-functionalized Polystyrene | PS-b-P2VP-b-PS |

Control over Polymer Microstructure (Tacticity)

Control over the molecular weight and architecture of a polymer is a key feature of living anionic polymerization. However, for certain applications, control over the polymer's microstructure—specifically its tacticity—is equally crucial. Tacticity refers to the stereochemical arrangement of chiral centers within a polymer chain, which significantly influences the material's physical properties such as crystallinity, thermal stability, and mechanical strength. The three primary arrangements are isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have regularly alternating configurations), and atactic (stereocenters are randomly arranged).

In the anionic polymerization of methacrylate monomers, the initiator system and reaction conditions, including solvent and additives, play a pivotal role in dictating the resulting polymer's tacticity. While 1,1-diphenylhexyllithium is a highly effective initiator, the stereochemical outcome is heavily influenced by the coordination environment of the lithium counter-ion at the propagating chain end.

Research using the closely related initiator diphenylmethyllithium (DPMLi) provides significant insight into these effects. The solvent, for instance, has a dramatic impact. In a non-polar solvent like toluene (B28343), the polymerization of methyl methacrylate (MMA) tends to produce highly isotactic polymer. In contrast, using a polar solvent like tetrahydrofuran (THF) typically results in a predominantly syndiotactic polymer.

This effect can be further manipulated through the use of additives that can complex with the lithium counter-ion. Adding a ligand such as lithium 2-(2-methoxyethoxy)ethoxide (MEEOLi) to a polymerization in a toluene/THF mixture can cause a remarkable shift in the microstructure. The presence of a three-fold excess of MEEOLi relative to the initiator can dramatically increase the proportion of syndiotactic triads at the expense of isotactic and heterotactic content. This is attributed to the strong complexation of the growing chain-ends by the additive, which alters the steric environment during monomer addition and favors a syndiotactic placement. Therefore, by carefully selecting the initiator (like DPHLi), solvent, and additives, it is possible to exert significant control over the tacticity of the final polymer, thereby tuning its material properties for specific applications.

Table 2: Effect of Solvent and Additive on the Tacticity of Poly(methyl methacrylate) (PMMA) Data based on polymerization with diphenylmethyllithium (DPMLi) initiator, which provides a model for the behavior of DPHLi.

| Solvent System (v/v) | Additive (Molar ratio to Initiator) | Isotactic (mm, %) | Heterotactic (mr, %) | Syndiotactic (rr, %) | Reference |

| Toluene | None | 76 | 17 | 7 | |

| Toluene / THF (9/1) | None | 51 | 30 | 19 | |

| Toluene / THF (9/1) | MEEOLi (3:1) | 10 | 33 | 57 | |

| THF | None | 3 | 31 | 66 | |

| THF | MEEOLi (3:1) | 3 | 32 | 65 |

Theoretical and Computational Studies of Diphenylhexyllithium and Organolithium Aggregates

Quantum Chemical Investigations of Organolithium Bonding and Structure

The nature of the carbon-lithium (C-Li) bond has long been a subject of fascination and debate, lying on the borderline between ionic and covalent character. Quantum chemical calculations have been instrumental in delineating the nuances of this bond. While the difference in electronegativity suggests a predominantly ionic C-Li bond, the solubility of many organolithium compounds in nonpolar solvents points to significant covalent character.

Computational studies, employing methods such as Atoms-In-Molecules (AIM), Electron Localizability Indicator (ELI-D), and Natural Bond Orbital (NBO) analysis, have provided a more detailed picture. These investigations consistently reveal a highly polar C-Li interaction, but with non-negligible covalent contributions that are crucial for understanding the structure and stability of organolithium aggregates.

For instance, analysis of simple organolithium species like methyllithium (B1224462) (CH₃Li) reveals that the degree of ionicity is highly dependent on the aggregation state and coordination number of the lithium atom. Computations show that the Li-C bond polarity tends to decrease as the degree of aggregation increases. This is a critical concept for understanding compounds like diphenylhexyllithium, which are known to form aggregates in solution.

A study on lithium amides, which share bonding characteristics with organolithiums, used a combination of experimental charge density data and DFT calculations to partition the Li-N bond. The results indicated a bond character of approximately 71–72% ionic and 25–26% covalent, a significant departure from older, more simplistic models that suggested a 95% to 5% ionic-to-covalent ratio. This modern understanding of bonding, applicable to the C-Li bond as well, is vital for accurately modeling the behavior of these reagents.

Table 1: Calculated Bond Characteristics for a Model Lithium Amide Dimer

| Parameter | Value | Description |

| Interaction Energy | ~ -628 kcal/mol | Strength of the interaction between the (C₄H₂N)₂²⁻ and Li₂²⁺ moieties. |

| Bond Dissociation Energy | -420.9 kcal/mol | Energy required to break the bonds within the dimer. |

| Li-N Bond Character | 71-72% Ionic | Electrostatic contribution to the Li-N bond. |

| Li-N Bond Character | 25-26% Covalent | Orbital (sharing) contribution to the Li-N bond. |

| Wiberg Bond Order | ~ 0.14 au | Suggests very weak covalent bonding character. |

| Natural Partial Charge on Li | +0.58 | Indicates significant electron density donation from nitrogen to lithium. |

| Data derived from a study on [{(Me₂NCH₂)₂(C₄H₂N)}Li]₂ as a representative model for Li-N bonding in aggregates. |

Modeling of Solvation and Aggregation States of Organolithium Ions

Organolithium compounds rarely exist as simple monomers in solution. Instead, they form aggregates (such as dimers, tetramers, or hexamers) and are solvated by solvent molecules. The specific aggregation and solvation states have a profound impact on reactivity. Computational modeling is a powerful tool for exploring the structures and relative energies of these complex solvated aggregates.

Models often incorporate explicit solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, coordinated to the lithium centers. Calculations can predict the most stable structures, from solvated monomers and dimers to more complex arrangements. For example, studies on lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) have shown that these species exist as equilibria of different solvated aggregates.

Computational studies have revealed that the relationship between solvation and aggregation is not straightforward. It was once assumed that stronger donor solvents would invariably lead to the dissociation of aggregates into more reactive monomers. However, both experimental and computational work has shown this is not always the case. For instance, the powerful donor solvent hexamethylphosphoramide (B148902) (HMPA) can influence reactivity dramatically without necessarily deaggregating the organolithium species.

The energy of solvation plays a critical role in determining the predominant species in solution. Theoretical models can calculate these energies, providing a rationale for the observed behavior. A key finding is that the free energies of aggregation are significantly influenced by solvent-dependent entropies, while the enthalpies of aggregation can be surprisingly independent of the solvent.

Table 2: Calculated Relative Energies for Solvated Lithium Carbamate Monomers

| Conformation | Solvating Ligand | Relative Gibbs Free Energy (kcal/mol) |

| syn | Diethyl Ether | 0.00 |

| anti | Diethyl Ether | +0.84 |

| syn | Tetrahydrofuran (THF) | +0.33 |

| anti | Tetrahydrofuran (THF) | +1.34 |

| Calculated for a model lithium carbamate, LiCH₂OCON(CH₃)₂, demonstrating the energetic influence of conformation and solvent type on a solvated monomeric organolithium-like species. |

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools for mapping out the reaction pathways of organolithium reagents. A typical approach involves locating and characterizing the energies of all relevant species along a reaction coordinate, including reactants, intermediates, transition states, and products.

By calculating the potential energy surface, chemists can identify the most likely reaction pathway and determine the rate-limiting step. Techniques such as the Intrinsic Reaction Coordinate (IRC) method allow for the precise mapping of the path connecting a transition state to its corresponding reactants and products.

A more advanced approach, the Unified Reaction Valley Approach (URVA), provides a highly detailed analysis of the chemical transformations occurring during a reaction. URVA partitions the reaction path into distinct phases, such as reactant preparation, bond breaking/formation in the transition state region, and product adjustment. This allows for a granular understanding of the electronic and geometric changes that govern the reaction mechanism. These methods are crucial for explaining stereoselectivity, regioselectivity, and the role of catalysts in reactions involving organolithium compounds.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying large and complex systems, including organometallic catalysts. Its favorable balance of computational cost and accuracy makes it ideal for investigating the mechanisms of catalytic reactions.

In the context of organometallic catalysis, DFT is used to:

Elucidate Reaction Mechanisms: DFT calculations can map the entire catalytic cycle, identifying key intermediates and transition states. This helps explain how a catalyst lowers the activation energy of a reaction.

Predict and Rationalize Selectivity: By comparing the energy barriers for different possible reaction pathways, DFT can predict which product is likely to form, explaining the origin of stereo- and regioselectivity.

Design New Catalysts: Insights gained from DFT studies can guide the rational design of new and improved catalysts. By understanding the electronic and steric factors that control catalytic activity, researchers can propose new ligand structures or metal centers with enhanced performance.

The application of DFT allows researchers to probe details that are difficult or impossible to observe experimentally, providing an atomic-level understanding of catalytic processes. This synergy between computation and experiment is a powerful driver of innovation in the field of organometallic chemistry.

Structural Elucidation and Characterization Techniques in Organolithium Chemistry

Spectroscopic Analysis of Active Species and Intermediates

Spectroscopic techniques are indispensable for observing the active organolithium species and any intermediates formed during polymerization. These methods provide real-time or near real-time information on the initiator's aggregation state, its interaction with solvents, and its concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating the structure of organolithium reagents in solution. The aggregation state—whether the compound exists as a monomer, dimer, tetramer, or higher-order aggregate—and its solvation by solvent molecules can be determined using various NMR techniques.

Organolithium compounds like n-butyllithium are known to form various aggregates (e.g., hexamers, tetramers) in hydrocarbon solvents, which can deaggregate into less complex structures like solvated dimers in the presence of ethers such as tetrahydrofuran (B95107) (THF). The specific aggregation and solvation state directly impacts the initiator's reactivity. Techniques such as Diffusion-Ordered Spectroscopy (DOSY) NMR can separate the signals of different chemical species in solution, allowing for the identification of specific aggregates and their solvates. For instance, studies on phenyllithium (B1222949) in THF have identified the coexistence of monomeric and dimeric species through the observation of distinct ¹³C and ⁶Li NMR signals at low temperatures.

While specific studies detailing the aggregation of Diphenylhexyllithium are not as common, the principles derived from model compounds like n-butyllithium and phenyllithium are directly applicable. The bulky diphenylmethyl group in this compound influences its aggregation behavior. Understanding its equilibrium between different aggregated and solvated forms, particularly in solvents like THF where it is often used, is critical for controlling the initiation step of polymerization and achieving polymers with desired characteristics.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information for characterizing organolithium compounds. IR spectroscopy is primarily used to identify functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, IR can confirm the presence of aromatic C-H bonds and other structural features.

UV-Vis spectroscopy is particularly useful for monitoring the concentration of conjugated or colored species in solution. this compound, formed from the reaction of n-butyllithium and 1,1-diphenylethylene (B42955), possesses a delocalized carbanionic center that imparts a distinct color to its solutions, typically red. This characteristic color allows for its presence and concentration to be monitored using UV-Vis spectroscopy. This technique can be used to determine the completion of the initiator synthesis or to track the consumption of the initiator during the polymerization process by observing the fading of the color as the initiator adds to the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregation and Solvation

Advanced Characterization of Polymeric Products

The ultimate goal of using a well-defined initiator like this compound is to produce polymers with controlled architectures. Therefore, the characterization of the resulting polymer is as crucial as the analysis of the initiator itself.

A key advantage of anionic polymerization initiated by this compound is the ability to produce polymers with predictable molecular weights and a narrow molecular weight distribution (MWD). The most common technique for measuring the MWD is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute more quickly from the chromatography column than smaller ones. The output is a distribution curve from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn) can be calculated. A PDI value close to 1.0 indicates a very narrow MWD, a hallmark of a well-controlled "living" polymerization.

Research has shown that this compound is an effective initiator for producing polymers with low PDI values. For example, in the polymerization of tert-butyl methacrylate (B99206), polymers with high molecular weights and PDI values as low as 1.07 have been achieved. This demonstrates the high degree of control afforded by this initiator.

Table 1: Molecular Weight Data for Polymers Synthesized with this compound Initiator This table presents data from the anionic polymerization of various monomers using this compound (DPHL) as the initiator in THF solvent, highlighting the achieved molecular weights and narrow polydispersity indices.

| Monomer | Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| tert-Butyl Methacrylate | Poly(tert-butyl methacrylate) | 180,000 | 1.07 | |

| Methyl Methacrylate | Poly(methyl methacrylate) | 12,300 | 1.13 | |

| n-Butyl Methacrylate | Poly(n-butyl methacrylate) | 19,800 | 1.15 | |

| Styrene (B11656)/Butadiene | Star-shaped SSBR | 700,000 | N/A |

Note: The molecular weight for the star-shaped SSBR represents the target before coupling.

Tacticity refers to the stereochemical arrangement of chiral centers along a polymer chain. It significantly influences the physical properties of the polymer, such as crystallinity, solubility, and mechanical strength. For polymers derived from monomers like methacrylates, the tacticity can be isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (substituents randomly placed).

The primary method for determining polymer tacticity is high-resolution NMR spectroscopy (¹H-NMR or ¹³C-NMR). The chemical shifts of protons or carbons in the polymer backbone are sensitive to the local stereochemical environment. By analyzing the relative intensities of specific resonance signals (e.g., triad (B1167595) sequences like mm, mr, rr for meso-meso, meso-racemo, and racemo-racemo), the degree of tacticity can be quantified.

The choice of initiator, solvent, and temperature plays a critical role in controlling the tacticity of the resulting polymer. For the polymerization of methyl methacrylate (MMA), using an initiator like this compound in a polar solvent such as THF at low temperatures (e.g., -78 °C) typically favors the formation of syndiotactic-rich polymers. In contrast, polymerization in nonpolar solvents like toluene (B28343) can lead to more isotactic polymers. The ability to control tacticity is essential for tailoring polymer properties for specific applications.

Future Perspectives and Emerging Trends in Diphenylhexyllithium Research

Development of Chiral Diphenylhexyllithium Species for Asymmetric Synthesis

Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer, is a critical process in modern chemistry, particularly for pharmaceutical applications. An emerging frontier in polymerization is the development of chiral initiating systems capable of producing optically active polymers from achiral monomers. While intrinsically chiral this compound molecules are not yet commonplace, a significant trend involves the formation of chiral catalytic systems by complexing achiral organolithium reagents with chiral ligands.

This strategy, known as asymmetric induction, relies on a chiral auxiliary to guide the stereochemical outcome of the polymerization. Research in the broader field of anionic polymerization has demonstrated the success of this approach. For instance, achiral initiators like n-butyllithium have been effectively paired with chiral ligands such as (−)-sparteine or bisoxazoline derivatives to achieve asymmetric polymerization of various monomers, including N-substituted maleimides. These complexes create a chiral environment around the lithium cation, influencing the way the monomer approaches the propagating chain end and thereby controlling the stereochemistry of the resulting polymer.

Table 1: Examples of Asymmetric Anionic Polymerization Using Achiral Initiators with Chiral Ligands

| Initiator | Chiral Ligand | Monomer Type | Outcome |

|---|---|---|---|

| n-Butyllithium | (-)-Sparteine | Prochiral Substrates | Enantioenriched Products |

| n-Butyllithium | Chiral Bisoxazolines | N-substituted maleimides | Optically Active Polymers |

| Diethylzinc | Chiral Bisoxazolines | N-substituted maleimides | Optically Active Polymers |

The future development of chiral this compound species is expected to follow this paradigm. By complexing DPHLi with strategically designed chiral ligands, researchers aim to create highly effective initiators for asymmetric anionic polymerization. The steric bulk and electronic properties of the diphenylmethyl group in DPHLi, combined with the chirality of the ligand, could offer unique advantages in controlling polymer tacticity and helicity. This approach represents a promising pathway toward synthesizing novel, stereoregular polymers with tailored chiroptical properties.

Integration with Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid discovery and optimization of new materials has spurred the adoption of automated and high-throughput synthesis platforms. These technologies offer precise control over reaction parameters, enhance reproducibility, and accelerate experimental workflows. this compound is particularly well-suited for integration into these systems, especially those based on flow chemistry.

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, which is critical for managing the often highly exothermic nature of anionic polymerizations. The ability to maintain stable, low temperatures and ensure rapid mixing minimizes side reactions and leads to polymers with well-defined molecular weights and narrow polydispersity indices (PDI).

Research has already demonstrated the successful use of DPHLi in flow microreactor systems for the living anionic polymerization of various alkyl methacrylates. In these systems, DPHLi initiated controlled polymerization at temperatures that are more accessible than in batch processes (e.g., -28 °C for methyl methacrylate), yielding polymers with narrow molecular weight distributions (M/M ≈ 1.16). The integration of sequential monomer addition in such flow systems also enables the efficient, automated synthesis of well-defined block copolymers.

Table 2: Controlled Polymerization of Alkyl Methacrylates with DPHLi in a Flow Microreactor System

| Monomer | Polymerization Temperature (°C) | Resulting PDI (Mw/Mn) | Reference |

|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | -28 | 1.16 | |

| Butyl Methacrylate (BuMA) | 0 | 1.24 | |

| tert-Butyl Methacrylate (t-BuMA) | 24 | 1.12 |

Future work will likely focus on expanding the use of DPHLi in fully automated platforms that combine synthesis, online monitoring (e.g., inline NMR), and analysis (e.g., online SEC). Such platforms can autonomously screen reaction conditions, optimize polymerization kinetics, and generate large, high-quality datasets for machine learning-driven materials discovery. This integration promises to significantly accelerate the development of novel polymers initiated by this compound.

Novel Monomer Design for Anionic Polymerization Initiated by this compound

This compound's ability to initiate the polymerization of polar monomers, particularly methacrylates, without the absolute need for additives like lithium chloride in certain systems, makes it a valuable tool for polymerizing newly designed functional monomers. The design of novel monomers is a key strategy for creating polymers with advanced properties, such as specific functionalities, responsiveness to stimuli, or unique architectures.

A prime example of this trend is the selective living anionic polymerization of trans,trans-1-methacryloyloxy-2,4-hexadiene (MAHE), a novel bifunctional monomer. Using DPHLi as the initiator in tetrahydrofuran (B95107) (THF) with lithium chloride at -70 °C, the polymerization of MAHE proceeded quantitatively. This process yielded monodisperse polymers with well-controlled molecular weights and very narrow molecular weight distributions (PDI = 1.04–1.05). Under these conditions, the initiator selectively attacks the methacrylate group, leaving the diene functionality intact for potential post-polymerization modification. This selectivity allows for the creation of well-defined functional polymers and block copolymers.

Another area of exploration is the polymerization of fluorinated monomers. The living anionic polymerization of various perfluoroalkyl methacrylates, initiated by DPHLi in an integrated flow microreactor system, has been shown to produce homopolymers with narrow molecular weight distributions without the addition of lithium chloride. The precise control afforded by the microreactor system is key to the successful polymerization of these reactive monomers.

The continued development of synthetic chemistry will undoubtedly lead to more complex and functional monomer designs. The proven efficacy of this compound in controlling the polymerization of challenging polar and bifunctional monomers positions it as a go-to initiator for translating these novel molecular designs into well-defined polymeric materials.

Q & A

Q. How can researchers ethically address irreproducible results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.